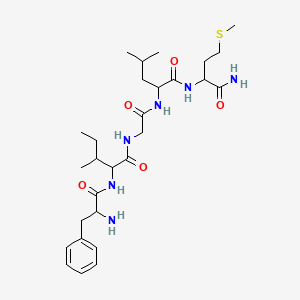

H-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

Description

Properties

IUPAC Name |

N-[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N6O5S/c1-6-18(4)24(34-26(37)20(29)15-19-10-8-7-9-11-19)28(39)31-16-23(35)32-22(14-17(2)3)27(38)33-21(25(30)36)12-13-40-5/h7-11,17-18,20-22,24H,6,12-16,29H2,1-5H3,(H2,30,36)(H,31,39)(H,32,35)(H,33,38)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPJFDNWRWXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N6O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Materials and Reagents for Synthesis

The synthesis of H-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 requires specific amino acids, protecting groups, coupling reagents, solvents, and solid supports. The selection of these materials significantly impacts the efficiency and success of the synthesis.

Table 1. Essential Materials for the Synthesis of this compound

| Category | Components |

|---|---|

| Amino Acids | DL-Phenylalanine (DL-Phe) |

| DL-Isoleucine (DL-Ile) | |

| Glycine (Gly) | |

| DL-Leucine (DL-Leu) | |

| DL-Methionine (DL-Met) | |

| Protecting Groups | Fmoc (9-fluorenylmethoxycarbonyl) for N-terminal protection |

| tBu (tert-butyl) for side chain protection | |

| Coupling Reagents | DIC (N,N'-diisopropylcarbodiimide) |

| HOBt (1-hydroxybenzotriazole) | |

| Oxyma (ethyl (hydroxyimino)cyanoacetate) | |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | |

| Solvents | DMF (N,N-dimethylformamide) |

| DMSO (dimethyl sulfoxide) | |

| EtOAc (ethyl acetate) | |

| DCM (dichloromethane) | |

| TFA (trifluoroacetic acid) | |

| Resins | Rink Amide resin (for C-terminal amide) |

| 2-Chlorotrityl chloride resin | |

| Others | DIPEA (N,N-diisopropylethylamine) |

| Piperidine | |

| Scavengers (triisopropylsilane, 1,2-ethanedithiol) |

The selection of appropriate amino acids is particularly important for this peptide. DL-Phenylalanine, with a molecular weight of 165.19 g/mol, is a racemic mixture that serves as the N-terminal amino acid. The "xi" notation in DL-xiIle indicates that all possible stereoisomers of isoleucine are present, which can introduce additional complexity in the synthesis and purification processes.

Conventional Solid-Phase Peptide Synthesis (SPPS) Method

The conventional SPPS method represents the standard approach for synthesizing this compound. This method involves the sequential addition of protected amino acids to a solid support, with the peptide chain growing from the C-terminus to the N-terminus.

Resin Preparation

The first step involves preparation of the solid support. For a C-terminal amide as in our target peptide, Rink Amide resin is the preferred choice. The resin must be properly swelled to maximize accessibility to reactive sites:

- Weigh the appropriate amount of Rink Amide resin (typically with 0.2-0.8 mmol/g loading)

- Swell the resin in dichloromethane (DCM) for 30 minutes

- Filter and wash with DMF (3 × 5 mL)

- Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 minutes)

- Wash thoroughly with DMF (5 × 5 mL)

Reducing the resin loading from the standard 0.60 mmol/g to 0.20 mmol/g can significantly minimize the probability of synthesis difficulties caused by aggregation between adjacent chains, as demonstrated in the synthesis of an 82-residue peptide.

Amino Acid Coupling Cycle

The coupling of each amino acid follows a specific cycle, which is repeated for each residue in the sequence. For this compound, the coupling begins with DL-Met (C-terminus) and proceeds toward DL-Phe (N-terminus).

Table 2. Key Parameters for Conventional SPPS of this compound

| Parameter | Specification |

|---|---|

| Resin | Rink Amide (loading: 0.2-0.8 mmol/g) |

| Protection Strategy | Fmoc/tBu |

| Coupling Reagents | DIC/HOBt or HBTU/DIPEA |

| Equivalents of Amino Acids | 3-5 eq. |

| Coupling Time | 1-2 hours per amino acid |

| Fmoc Deprotection | 20% piperidine in DMF (2 × 10 min) |

| Cleavage Conditions | 95% TFA, 2.5% H2O, 2.5% TIPS (2-3 hours) |

| Total Synthesis Time | ~10-12 hours |

The coupling cycle for each amino acid involves:

- Activation of the carboxyl group : Combine the Fmoc-protected amino acid (3-5 eq.) with the coupling reagent (e.g., DIC/HOBt, 3-5 eq.) in DMF

- Coupling reaction : Add the activated amino acid solution to the resin and allow to react for 1-2 hours at room temperature

- Monitoring coupling efficiency : Perform Kaiser or chloranil test to confirm complete coupling

- Washing : Wash the resin thoroughly with DMF (5 × 5 mL)

- Fmoc deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 minutes)

- Washing : Wash the resin thoroughly with DMF (5 × 5 mL)

This cycle is repeated for each amino acid in the sequence: DL-Met → DL-Leu → Gly → DL-xiIle → DL-Phe.

Cleavage and Purification

After the assembly of the complete peptide on the resin, the final steps involve:

- Final Fmoc removal : Deprotect the N-terminal Fmoc group using 20% piperidine in DMF

- Washing : Wash the resin thoroughly with DMF (5 × 5 mL) followed by DCM (5 × 5 mL)

- Drying : Dry the resin under vacuum

- Cleavage : Treat the resin with cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature

- Filtration : Filter the resin and collect the filtrate containing the cleaved peptide

- Precipitation : Add cold diethyl ether to precipitate the peptide

- Collection : Centrifuge, discard the supernatant, and wash the peptide with cold ether (3 × 50 mL)

- Drying : Dry the crude peptide under vacuum

The addition of 1% 1,2-ethanedithiol (EDT) to the cleavage cocktail is particularly important for protecting methionine from oxidation during the cleavage process.

Microwave-Assisted SPPS Method

Microwave-assisted SPPS has emerged as a powerful technique for accelerating peptide synthesis. This method applies microwave energy to enhance both coupling and deprotection reactions, significantly reducing the overall synthesis time while maintaining or improving product yield and purity.

Equipment and Setup

Microwave-assisted SPPS requires specialized equipment designed for peptide synthesis under microwave conditions. These instruments provide precise control of temperature and microwave power, which is critical for optimizing reactions while preventing racemization or degradation of sensitive amino acids.

Microwave-Enhanced Coupling Protocol

The general protocol for microwave-assisted synthesis of this compound follows these steps:

- Resin Preparation : Similar to conventional SPPS but with shorter swelling times

- Fmoc Deprotection : 20% piperidine in DMF with microwave irradiation (50-60°C, 30-45 seconds), followed by a second treatment (50-60°C, 180 seconds)

- Coupling Reaction : Fmoc-protected amino acid (3-5 eq.), coupling reagent (DIC/Oxyma, 3-5 eq.), and base (if needed) in DMF with microwave irradiation (75-90°C, 2-5 minutes)

For methionine, lower temperature (50°C) is recommended to prevent oxidation of the sulfur atom.

Table 3. Comparison of Conventional and Microwave-Assisted SPPS for this compound

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

|---|---|---|

| Deprotection Time | 2 × 10 min (RT) | 30-45 sec + 180 sec (50-60°C) |

| Coupling Time | 1-2 hours (RT) | 2-5 min (75-90°C) |

| Equivalents of Amino Acids | 3-5 eq. | 3-5 eq. |

| Total Synthesis Time | ~10-12 hours | ~2-3 hours |

| Crude Purity | 70-80% | 75-85% |

| Yield | 75-85% | 80-90% |

The microwave-assisted strategy provides significant time savings, with the total reaction time reduced by a factor of 4-5 compared to conventional methods. This efficiency was demonstrated in a comparative study of an 82-residue peptide synthesis, where the total synthesis reaction time was 162 hours for the standard strategy compared to only 37.8 hours for the MW-assisted strategy.

Advantages for Difficult Couplings

The coupling of DL-xiIle can be particularly challenging due to steric hindrance. Microwave irradiation can significantly improve the efficiency of this coupling by providing energy to overcome the steric barriers. For the isoleucine coupling, a slightly longer microwave irradiation time (5-10 minutes) at 75°C is recommended to ensure complete reaction.

A study comparing standard and microwave-assisted SPPS for a different peptide showed that microwave-assisted synthesis yielded higher crude peptide yield (13.06% compared to 9.98% for standard conditions) and better purification recovery percentage (12.67% vs. 9.16%).

Solution-Phase Synthesis Method

While SPPS is the preferred method for peptide synthesis, solution-phase synthesis remains a valuable alternative, especially for preparing smaller peptides or when specific modifications are required. For the synthesis of this compound, a fragment condensation approach in solution can be employed.

Protection Strategy

For solution-phase synthesis, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is commonly employed, where the α-amino group is protected with Boc and side chains with benzyl-based groups. This differs from the Fmoc/tBu strategy typically used in SPPS.

Fragment Condensation Approach

For efficient synthesis of this compound, a fragment condensation approach is recommended:

- Fragment 1 : H-DL-Leu-DL-Met-NH2

- Fragment 2 : H-Gly-OH

- Fragment 3 : H-DL-Phe-DL-xiIle-OH

Each fragment is synthesized separately and then coupled sequentially to form the complete pentapeptide.

Table 4. Reagents and Conditions for Solution-Phase Synthesis of this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Fragment 1 Synthesis | Boc-DL-Leu, DL-Met-NH2, DCC/HOBt | DCM, RT, 12h | 75-85 |

| Fragment 3 Synthesis | Boc-DL-Phe, H-DL-xiIle-OMe, DCC/HOBt | DCM, RT, 12h | 70-80 |

| Methyl Ester Hydrolysis | LiOH | THF/H2O, 0°C, 2h | 90-95 |

| Fragment 3 + Gly Coupling | H-Gly-OtBu, DCC/HOBt | DCM, RT, 12h | 70-80 |

| tBu Ester Deprotection | TFA | DCM, RT, 2h | 95-98 |

| Final Coupling | Fragment 1, DCC/HOBt | DCM, RT, 12h | 65-75 |

| Overall Yield | 25-35 |

The solution-phase approach generally provides lower overall yields compared to SPPS due to the need for purification after each step. However, it allows for better control of stereochemistry and can be more suitable for large-scale production.

Purification and Characterization

The purification and characterization of this compound are critical steps to ensure the quality and identity of the synthesized peptide. Multiple techniques are employed to purify the crude product and verify its structure and purity.

Purification Methods

Preparative HPLC

Preparative reversed-phase HPLC is the most common method for purifying this compound. A typical procedure involves:

- Column: C18 reversed-phase (10-20 μm particle size)

- Mobile phase: Gradient of acetonitrile/water with 0.1% TFA

- Flow rate: 10-20 mL/min

- Detection: UV at 220 nm and 254 nm

The presence of multiple stereoisomers due to the use of DL-amino acids will result in complex chromatograms with potentially overlapping peaks, requiring careful optimization of the purification conditions.

Flash Chromatography

For larger-scale purifications, flash chromatography using silica gel can be employed:

- Stationary phase: Silica gel (35-70 μm)

- Mobile phase: Gradient of EtOAc:hexane (0:100 to 15:85%)

This approach has been successfully used for the purification of peptide intermediates in fragment condensation strategies.

Table 5. Purification Methods for this compound

| Method | Parameters | Recovery (%) | Purity (%) |

|---|---|---|---|

| Preparative HPLC | C18 column, ACN/H2O + 0.1% TFA | 60-70 | >95 |

| Flash Chromatography | Silica gel, EtOAc:hexane gradient | 50-60 | 85-90 |

Characterization Techniques

Analytical HPLC

Analytical HPLC is used to assess the purity of this compound, typically using:

- Column: C18 reversed-phase (3-5 μm particle size)

- Mobile phase: Gradient of acetonitrile/water with 0.1% TFA

- Flow rate: 1 mL/min

- Detection: UV at 220 nm

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized peptide. For this compound (MW: 563.76 g/mol), electrospray ionization mass spectrometry (ESI-MS) is commonly used to detect the [M+H]+ ion at m/z 564.77.

NMR Spectroscopy

NMR spectroscopy provides structural confirmation of the peptide. Both 1H and 13C NMR are used to verify the amino acid sequence and confirm the presence of all expected functional groups.

Table 6. Expected NMR Chemical Shifts for this compound

| Residue | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| DL-Phe | 7.25-7.35 (m, aromatic), 4.40-4.50 (m, α-H) | 135-140 (aromatic C), 125-130 (aromatic CH), 55-60 (α-C) |

| DL-xiIle | 4.10-4.20 (m, α-H), 1.75-1.85 (m, β-H) | 55-60 (α-C), 35-40 (β-C), 25-30 (γ-C), 10-15 (δ-C) |

| Gly | 3.80-3.90 (m, α-H) | 42-45 (α-C) |

| DL-Leu | 4.30-4.40 (m, α-H), 1.50-1.70 (m, β-H, γ-H) | 52-55 (α-C), 40-42 (β-C), 24-26 (γ-C), 22-24 (δ-C) |

| DL-Met | 4.20-4.30 (m, α-H), 2.10-2.20 (m, γ-H), 2.00-2.10 (s, S-CH3) | 52-55 (α-C), 30-32 (β-C), 28-30 (γ-C), 15-16 (S-CH3) |

For phenylalanine specifically, the NMR spectroscopy will show characteristic aromatic signals in the 1H NMR spectrum at 7.25-7.35 ppm, which are distinctive for this amino acid.

Comparative Analysis of Methods

Different synthesis methods for this compound have their advantages and limitations. This section provides a comprehensive comparison to help researchers select the most appropriate method based on their specific requirements.

Efficiency Comparison

Table 7. Efficiency Comparison of Synthesis Methods for this compound

| Parameter | Conventional SPPS | Microwave-Assisted SPPS | Solution-Phase Synthesis |

|---|---|---|---|

| Total Synthesis Time | 10-12 hours | 2-3 hours | 3-5 days |

| Overall Yield | 75-85% | 80-90% | 25-35% |

| Crude Purity | 70-80% | 75-85% | 60-70% |

| Reagent Consumption | High | Medium | Very High |

| Labor Intensity | Medium | Low | High |

| Scale Limitations | Up to ~100 g | Up to ~50 g | Suitable for kg scale |

The microwave-assisted SPPS method offers significant advantages in terms of time efficiency and yield. As demonstrated in a comparative study, the total synthesis reaction time for microwave-assisted SPPS was approximately one-fourth that of standard SPPS, with 4.26:1 ratio of time efficiency.

Cost Analysis

The economic aspects of peptide synthesis are important considerations, especially for larger-scale productions.

Table 8. Cost Comparison for Synthesizing 1 g of this compound

| Cost Component | Conventional SPPS | Microwave-Assisted SPPS | Solution-Phase Synthesis |

|---|---|---|---|

| Amino Acids | $180-220 | $180-220 | $180-220 |

| Coupling Reagents | $150-200 | $150-200 | $250-300 |

| Solvents | $80-120 | $60-90 | $150-200 |

| Resins/Supports | $50-80 | $50-80 | N/A |

| Energy Consumption | Low | Medium | Low |

| Labor Cost | Medium | Low | High |

| Total Estimated Cost | $460-620 | $440-590 | $580-720 |

Environmental Impact

Environmental considerations are becoming increasingly important in peptide synthesis. The "ReGreen SPPS" approach, which utilizes industrially viable polystyrene/divinylbenzene (PS/DVB) resins as polymer supports and inexpensive ethyl acetate (EtOAc) and dimethylsulfoxide (DMSO) as solvents, offers significant environmental benefits.

Table 9. Environmental Impact of Different Synthesis Methods

| Parameter | Conventional SPPS | Microwave-Assisted SPPS | Solution-Phase Synthesis |

|---|---|---|---|

| Solvent Usage | High | Medium | Very High |

| Complete E Factor | ~2200 | ~1800 | ~2500 |

| Recyclability | Low | Medium | Medium |

| Hazardous Waste | High | Medium | High |

Compared to conventional (DMF) SPPS, the complete E factor (cEF) for the ReGreen SPPS method was lowered from ~2200 to ~500 while the total solvent cost was reduced approximately two-fold.

Troubleshooting and Optimization

The synthesis of this compound may face various challenges that can affect yield, purity, and overall success of the preparation. Understanding these potential issues and implementing appropriate optimization strategies is essential for achieving high-quality product.

Common Challenges and Solutions

Table 10. Common Challenges and Solutions in the Synthesis of this compound

| Challenge | Possible Cause | Solution |

|---|---|---|

| Incomplete Coupling | Steric hindrance (particularly with Ile) | - Extend coupling time - Use more potent coupling reagents (HATU instead of HBTU) - Perform double coupling - Apply microwave irradiation |

| Methionine Oxidation | Exposure to oxidizing agents or air | - Add anti-oxidants (e.g., 1,2-ethanedithiol) to cleavage mixture - Minimize exposure to air during handling - Store under inert atmosphere |

| Poor Solubility of Intermediates | Aggregation of peptide chains | - Use chaotropic salts (e.g., LiCl) - Add solubilizing agents (e.g., DMSO) to coupling mixture - Lower resin loading to reduce crowding |

| Low HPLC Purity | Formation of deletion sequences | - Perform capping after each coupling - Optimize coupling conditions - Use in-process controls to verify complete reactions |

| Racemization | Harsh coupling conditions or base-induced enolization | - Lower reaction temperature - Use milder bases - Employ racemization suppressants (e.g., HOBt) |

Optimization Strategies

Based on research findings, optimization of SPPS for difficult peptides can significantly improve yields and purities. Here are specific strategies for optimizing the synthesis of this compound:

Resin Loading Optimization

Lower resin loading (0.2-0.3 mmol/g) can minimize the probability of aggregation between adjacent peptide chains, particularly important for sequences containing hydrophobic amino acids like Phe, Ile, and Leu. This approach was successfully demonstrated in the synthesis of an 82-residue-long chimeric peptide, where loading resin was initially reduced from 0.60 mmol/g to 0.20 mmol/g.

Coupling Protocol Optimization

Table 11. Optimized Coupling Protocols for this compound

| Amino Acid | Coupling Reagents | Equivalents | Time/Temperature | Notes |

|---|---|---|---|---|

| DL-Met | DIC/Oxyma | 5 eq. | 2 h, RT or 5 min, 50°C (MW) | Use lower temperature to prevent oxidation |

| DL-Leu | DIC/Oxyma | 4 eq. | 1 h, RT or 5 min, 75°C (MW) | Standard coupling conditions |

| Gly | DIC/Oxyma | 3 eq. | 30 min, RT or 2 min, 75°C (MW) | Usually couples efficiently due to lack of steric hindrance |

| DL-xiIle | DIC/Oxyma or HATU/DIPEA | 5 eq. | 3 h, RT or 10 min, 75°C (MW) | Double coupling recommended due to steric hindrance |

| DL-Phe | DIC/Oxyma | 4 eq. | 1 h, RT or 5 min, 75°C (MW) | Standard coupling conditions |

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with activated carboxyl groups (e.g., N-hydroxysuccinimide esters) are used for substitution reactions.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptides with modified amino acid sequences.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that peptides similar to H-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 may exhibit analgesic properties. The D-phenylalanine component is known to inhibit the degradation of enkephalins, which are endogenous peptides that modulate pain perception. This mechanism suggests that such compounds could be explored for developing new pain relief medications .

1.2 Neurotransmitter Modulation

The presence of phenylalanine and its derivatives in this peptide may influence the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions. Studies have shown that amino acid supplementation can affect neurotransmitter levels, potentially leading to therapeutic uses in treating mood disorders .

Biochemical Research

2.1 Protein Interaction Studies

Peptides like this compound are often used in studies examining protein interactions and signaling pathways. Their ability to mimic natural peptides allows researchers to investigate receptor binding and the subsequent biological responses, providing insights into cellular mechanisms and drug design .

2.2 Structure-Activity Relationship (SAR) Studies

The structural diversity provided by the combination of D- and L-amino acids in this peptide facilitates SAR studies. Researchers can modify specific residues to determine their impact on biological activity, aiding in the design of more effective therapeutic agents .

Therapeutic Development

3.1 Antidepressant Properties

Given the role of phenylalanine in neurotransmitter synthesis, there is potential for this compound to be developed as an antidepressant or mood stabilizer. Clinical trials evaluating the efficacy of similar compounds have shown promise in alleviating symptoms of depression through enhanced neurotransmitter availability .

3.2 Cancer Research

Some studies suggest that peptides can modulate immune responses and have anti-cancer properties. The unique structure of this compound may provide a basis for developing peptide-based therapies aimed at enhancing immune response against tumors or inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism of action of H-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks specific studies on H-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 or its analogs. However, based on general peptide chemistry principles and structural analogs, the following hypothetical comparisons can be inferred:

Structural Analog: H-DL-Met-DL-Tyr-DL-Pro-DL-Arg-Gly-DL-Asn-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2

- Stability: Both peptides incorporate D-amino acids to resist proteolysis, but the longer chain of the analog may reduce bioavailability due to increased molecular weight.

Functional Analog: xiIle-Containing Peptides

- xiIle vs. Standard Ile: xi-isoleucine (xiIle) is a stereoisomer of isoleucine.

Generic Hydrophobic Peptides

- Hydrophobicity : Peptides like H-DL-Leu-DL-Phe-NH2 exhibit membrane-penetrating capabilities due to their hydrophobic residues. The target peptide’s higher hydrophobicity (Met, Leu, Phe) may enhance lipid bilayer interactions but could also increase aggregation risks .

Hypothetical Data Table (Speculative Due to Lack of Evidence)

| Property | This compound | H-DL-Met-DL-Tyr-DL-Pro-DL-Arg-Gly-...-NH2 | Generic Hydrophobic Peptide (e.g., H-DL-Leu-DL-Phe-NH2) |

|---|---|---|---|

| Molecular Weight | ~650 Da (estimated) | ~1500 Da (estimated) | ~300 Da |

| Hydrophobicity | High (Met, Leu, Phe) | Moderate (Tyr, Trp, Arg) | Very High (Leu, Phe) |

| Proteolytic Stability | High (D-amino acids) | High (D-amino acids) | Moderate (L-amino acids) |

| Therapeutic Potential | Unknown | Hypothetical: Antimicrobial/Neuroactive | Membrane penetration enhancers |

Limitations of Available Evidence

- : Focuses on computational Description Logics (DL), unrelated to the peptide’s D/L-amino acid notation.

- : Describes a brain clustering tool (CluB), irrelevant to peptide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.